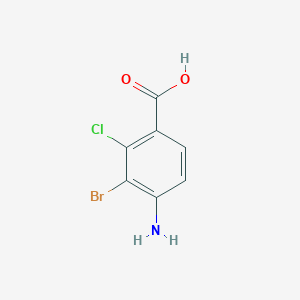

4-Amino-3-bromo-2-chlorobenzoic acid

Description

Research Significance and Context within Halogenated Benzoic Acid Derivatives

Benzoic acid and its derivatives are foundational structures in the pharmaceutical and chemical industries. annexechem.comnih.gov They are utilized for their preservative and antimicrobial properties and, more significantly, as versatile scaffolds and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). nih.gov The introduction of halogen atoms onto the benzoic acid core is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological profile. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Halogenated benzoic acid derivatives are investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. icm.edu.pl The specific substitution pattern on the aromatic ring is crucial and dictates the compound's biological function. Structure-activity relationship (SAR) studies have shown that the position and nature of substituents can dramatically alter efficacy and target selectivity. icm.edu.plnih.gov For instance, certain disubstituted benzoic acids have been designed as potent anti-sickling agents, with activity dependent on the electronic nature of the substituents. iomcworld.com

4-Amino-3-bromo-2-chlorobenzoic acid fits squarely within this context. It is a tri-substituted benzoic acid where the interplay between the amino group and the two different halogens at specific positions creates a unique electronic and steric environment. This complexity makes it a potentially valuable building block for creating novel therapeutic agents, assuming a viable synthetic route can be developed.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The utility of halogenated aromatic compounds extends beyond medicine into various interdisciplinary fields. The functional groups present in this compound—the carboxylic acid, the aromatic amine, and the carbon-halogen bonds—offer multiple handles for synthetic transformations.

In organic synthesis, such compounds are valuable intermediates. The amino group can be diazotized to introduce a range of other functionalities, while the carboxylic acid is amenable to forming esters and amides. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are powerful methods for constructing complex molecular architectures. Aromatic anilines, like the core of this molecule, have been used as precursors for synthesizing sulfonamides and benzothiazines. researchgate.net

In material science, aromatic carboxylic acids are used in the production of specialty polymers and resins. While not studied for this specific isomer, related compounds serve as monomers or additives to create materials with enhanced thermal stability or specific optical properties. The high degree of substitution on the benzene (B151609) ring could be exploited to design polymers with unique packing characteristics or functionalities.

Current Research Landscape and Prospective Investigation Areas

The current research landscape for this compound itself is notably sparse, with no significant body of literature dedicated to its synthesis or application. Its isomers, however, are well-documented as key intermediates in various synthetic endeavors. For example, 5-bromo-2-chlorobenzoic acid is a crucial starting material for the synthesis of certain SGLT2 inhibitors, a class of antidiabetic drugs. google.com This highlights a clear prospective area of investigation: the development of an efficient, regioselective synthesis for this compound to evaluate its potential as an alternative or novel intermediate in pharmaceutical manufacturing.

Future research would likely focus on the following areas:

Synthetic Route Development: A primary challenge is the controlled, regioselective synthesis of this specific isomer from simpler starting materials. Multi-step synthetic sequences involving protection-deprotection strategies and selective halogenation would need to be explored and optimized. patsnap.com

Medicinal Chemistry Exploration: Given its structure, the compound is a prime candidate for inclusion in screening libraries for drug discovery. Its potential as a precursor for novel inhibitors of enzymes like sirtuins or as a scaffold for antibacterial agents could be investigated, building on SAR data from other benzoic acid derivatives. google.comnih.gov

Scaffold for Bioactive Molecules: The molecule could serve as a foundational scaffold. The amino and carboxylic acid groups could be derivatized to generate a library of amides or esters, while the halogen atoms provide sites for introducing further diversity through cross-coupling chemistry, enabling a thorough exploration of its structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZKWZTBUUTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 Amino 3 Bromo 2 Chlorobenzoic Acid

Established Synthetic Routes and Reaction Sequence Analysis

Established methods for synthesizing 4-Amino-3-bromo-2-chlorobenzoic acid primarily rely on a building-block approach, starting from a less substituted precursor like 4-amino-2-chlorobenzoic acid. The key challenge is the regioselective introduction of the bromine atom at the C-3 position.

Acetylation-Bromination-Hydrolysis Approach and its Regioselectivity

A robust and widely employed strategy involves the temporary protection of the highly activating amino group. Direct bromination of anilines can be difficult to control, often leading to polysubstituted products. libretexts.org To circumvent this, a three-step sequence of acetylation, bromination, and hydrolysis is utilized.

Acetylation: The synthesis typically commences with 4-amino-2-chlorobenzoic acid. The amino group is first protected by reacting it with acetic anhydride. This converts the strongly activating and basic amino (-NH₂) group into a moderately activating N-acetyl (acetamido) group (-NHCOCH₃). This transformation is crucial as the acetamido group is less activating than the amino group, which helps prevent over-bromination. libretexts.org Furthermore, it is less basic, preventing acid-base complex formation with catalysts in subsequent steps. libretexts.org

Bromination: The resulting N-acetyl-4-amino-2-chlorobenzoic acid is then subjected to electrophilic aromatic substitution using a brominating agent, such as molecular bromine (Br₂). The directing effects of the substituents on the aromatic ring guide the incoming electrophile. The acetamido group is ortho, para-directing, while the chloro and carboxylic acid groups are deactivating and primarily meta-directing. The position para to the acetamido group is already occupied by the carboxylic acid. The two available ortho positions are C-3 and C-5. The C-3 position is activated by the acetamido group and is also ortho to the chloro group. The C-5 position is also ortho to the acetamido group but meta to the chloro group. The combined electronic and steric effects favor the substitution at the C-3 position, leading to the formation of 4-acetamido-3-bromo-2-chlorobenzoic acid with high regioselectivity.

Hydrolysis: In the final step, the N-acetyl group is removed by acid or base-catalyzed hydrolysis. This deprotection step regenerates the primary amino group, yielding the final product, this compound. libretexts.org

This sequential approach ensures precise control over the bromination step, leading to the desired isomer in good yield and high purity.

Sandmeyer Reaction Pathway for Amino Group Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, traditionally used for the conversion of a primary aromatic amine, via its diazonium salt, into an aryl halide or nitrile. nih.govorganic-chemistry.org While it is a method to replace an amino group rather than introduce one, it can be strategically integrated into a multi-step synthesis of this compound, typically to install one of the halogen substituents.

A plausible, albeit complex, pathway could start from a precursor aniline (B41778) which is then transformed using a Sandmeyer reaction. For instance, a synthesis could be envisioned starting from 3-bromo-4-nitrobenzoic acid.

Reduction: The nitro group is first reduced to a primary amine to give 4-amino-3-bromobenzoic acid.

Diazotization: This amine is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. byjus.comlearncbse.in

Sandmeyer Reaction: The subsequent introduction of the chlorine atom at the C-2 position is achieved by treating the diazonium salt with copper(I) chloride (CuCl). libretexts.orgnih.gov

However, controlling the regioselectivity of this chlorination step to exclusively target the C-2 position is a significant challenge. The outcome of the Sandmeyer reaction can be highly dependent on the nature and position of other substituents on the ring. google.com Patents have described one-pot diazotization and Sandmeyer processes for producing substituted ortho-chloro-bromobenzenes, highlighting the industrial relevance of optimizing these conditions. google.com

Direct Bromination with Protection Strategies for Controlled Substitution

Direct bromination of aromatic amines requires careful management of the amino group's powerful activating effect to achieve selective substitution. libretexts.org The high reactivity often leads to multiple halogenations; for example, aniline reacts rapidly with bromine water to yield 2,4,6-tribromoaniline. libretexts.org Therefore, protection strategies are essential for controlled monobromination.

The most common strategy, as detailed in section 2.1.1, is the conversion of the amine to an amide. The N-acetyl group moderates the reactivity and ensures selective bromination. libretexts.org Beyond acetylation, other protecting groups can be employed to modulate the amine's reactivity. These include various carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are common in peptide synthesis and organic chemistry. highfine.comwiley-vch.de The choice of protecting group can influence reaction conditions and deprotection methods, offering flexibility in a synthetic plan.

Another approach involves performing the bromination in a strongly acidic medium. nih.gov Under these conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. However, a small equilibrium concentration of the unprotonated amine, which is ortho, para-directing, always exists. This can result in a mixture of products, making this method less precise for synthesizing a single, highly substituted isomer like this compound. For this specific target molecule, protection of the amino group as an amide remains the most reliable method for directing bromination to the C-3 position.

Advanced Synthetic Approaches and Mechanistic Considerations

To meet the demands for efficiency and purity in industrial applications, advanced synthetic approaches focus on optimizing reaction conditions and employing novel control agents.

Optimization of Reaction Conditions for Yield and Purity Enhancement

The economic viability and environmental impact of a chemical synthesis are heavily dependent on its yield and the purity of the final product. Optimization of reaction parameters is a critical exercise in process chemistry. For the synthesis of this compound, key steps such as bromination and hydrolysis are targets for optimization.

Key parameters that are typically optimized include:

Temperature: Affects reaction rates and selectivity. Lower temperatures can often increase selectivity by minimizing side reactions.

Solvent: The choice of solvent can influence reagent solubility, reaction rate, and even the regiochemical outcome of the reaction.

Concentration: Reagent concentration can impact reaction kinetics and the formation of byproducts.

Catalyst: In reactions like the Sandmeyer reaction, the type and loading of the copper catalyst are crucial for high yields. google.com

Reaction Time: Monitoring the reaction to completion avoids the degradation of the product or the formation of impurities due to extended reaction times. chemicalbook.com

The table below illustrates potential areas for optimization in the synthesis.

| Parameter | Objective | Example Action | Potential Outcome |

| Temperature | Increase regioselectivity during bromination | Lowering reaction temperature from room temperature to 0-5 °C | Reduced formation of the 5-bromo isomer |

| Solvent | Improve reaction rate and work-up | Using acetic acid as a solvent for bromination | Facilitates reaction and allows direct precipitation of product |

| Reagent Stoichiometry | Minimize byproducts | Using slightly more than 1 equivalent of bromine | Ensures complete consumption of starting material without significant over-bromination |

| Hydrolysis Conditions | Achieve clean deprotection | Switching from acidic to basic hydrolysis | May prevent side reactions with other functional groups |

This table presents hypothetical optimization strategies based on general chemical principles.

Role of Bromination Control Agents (e.g., Sodium Sulfide)

In electrophilic bromination reactions, precise control over the amount of active brominating agent (Br₂) is crucial to prevent the formation of over-brominated impurities. The generation of di- or tri-brominated species can complicate purification and significantly lower the yield of the desired monobrominated product.

A bromination control agent, or scavenger, is a substance added to the reaction mixture to remove any excess bromine. Sodium sulfide (B99878) (Na₂S), along with other reducing agents like sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), can serve this purpose.

The mechanistic role of sodium sulfide is to act as a reducing agent. If there is any excess bromine present in the reaction medium after the desired substrate has been consumed, the sulfide ions (S²⁻) will react with it, reducing the elemental bromine (oxidation state 0) to bromide ions (Br⁻, oxidation state -1).

Reaction: Br₂ + S²⁻ → 2Br⁻ + S

By quenching the excess electrophile, the control agent effectively stops the reaction from proceeding to unwanted polybrominated products. This ensures that the reaction stops at the monosubstitution stage, thereby enhancing the purity of the crude product and often simplifying the subsequent purification process.

Evaluation of Catalyst Efficiency in Reduction Steps (e.g., Pd/C)

The reduction of a nitro group is a critical step in the synthesis of aromatic amines from their nitro precursors, a likely pathway for forming the amino group in this compound. Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for such transformations due to its high efficiency and reusability. researchgate.net

Research demonstrates that commercially available Pd/C can be highly effective for nitro group reductions, even at low catalyst loadings. nih.gov Studies have achieved high chemical yields using as little as 0.4 mol% Pd loading. researchgate.netnih.govacs.org The efficiency of the reduction can be maintained across multiple cycles, with both the catalyst and surfactants being recycled without significant loss of reactivity. nih.gov

The choice of hydrogen source also plays a crucial role in the catalytic system's efficiency. While hydrogen gas (H₂), often supplied via a simple balloon at atmospheric pressure, is effective, transfer hydrogenation offers a practical alternative. nih.gov Common hydrogen donors in transfer hydrogenation include ammonium (B1175870) formate (B1220265) and hydrazine (B178648) hydrate, which have been used with Pd/C to achieve product yields of up to >99%. tandfonline.comresearchgate.net The catalyst has shown good performance in gram-scale reactions and can be effectively recycled. tandfonline.comresearchgate.net

Table 1: Efficiency of Pd/C in Nitro Group Reduction under Various Conditions

| Catalyst System | Hydrogen Source | Catalyst Loading | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C in Water (with TPGS-750-M) | H₂ balloon (~1 atm) or Silane | 0.4 mol% | High chemical yields; catalyst and surfactant recyclable. | researchgate.netnih.gov |

| Pd/C | Ammonium Formate | Not specified | Yields >99%; successful gram-scale and catalyst recycling. | tandfonline.comresearchgate.net |

| Pd/C | Hydrazine Hydrate | Not specified | Yields >99%; effective for various nitro compounds. | tandfonline.comresearchgate.net |

Solvent Effects on Reaction Rates and Selectivity

The solvent medium is a critical parameter that can significantly influence the rate and selectivity of chemical reactions, including the reduction of nitroaromatic compounds. The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

In the catalytic reduction of nitrobenzene, for instance, solvent choice has a pronounced impact on product yield. A study comparing different solvents for the reduction catalyzed by nickel chloride supported on natural phosphate (B84403) found significant variations. The reaction yielded 75% aniline in water and 65% in methanol (B129727) after 15 minutes, while the reaction did not proceed at all in ethanol, highlighting the solvent's direct role in reaction success. researchgate.net

The photochemistry of nitroaromatic compounds also shows significant solvent dependency. Previous studies have indicated that photodegradation pathways in organic solvents can differ substantially from those in aqueous solutions. uci.edu For some nitrophenols, reactivity is dramatically enhanced in an organic solvent like 2-propanol compared to water, an effect attributed to strong interactions between the solvent molecule and the nitro group in the excited state. uci.edu For other nitroaromatics, solvent polarity can stabilize the first excited singlet state, leading to longer lifetimes and altering the competition between different photochemical pathways. acs.org These findings underscore the importance of carefully selecting the solvent to optimize desired reaction outcomes.

Table 2: Effect of Solvent on Nitrobenzene Reduction Yield

| Solvent | Product Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|

| Water | 75% | 15 | researchgate.net |

| Methanol | 65% | 15 | researchgate.net |

| Ethanol | 0% | 15 | researchgate.net |

Regioselective Functionalization in Complex Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction of each functional group, a process known as regioselective functionalization. The order of reactions and the directing effects of existing substituents are paramount.

A plausible synthetic route to the target molecule could begin with a precursor such as 3-bromo-2-nitrobenzoic acid. google.com The synthesis of this intermediate has been described starting from 1,3-dibromo-2-nitrobenzene (B169743) through a series of reactions including substitution and oxidation. google.com Once this precursor is obtained, the final amino group can be introduced by the reduction of the nitro group.

Achieving the desired substitution pattern often relies on advanced synthetic strategies. For example, iron-catalyzed C-H activation allows for the direct amination of arenes at the ortho position relative to a directing group, providing a powerful method for producing anthranilic acid derivatives. nih.gov In this method, the choice of both the directing group and the diphosphine ligand is crucial for achieving high yield and selectivity. nih.gov Similarly, halogenation steps must be carefully controlled. The synthesis of halogenated anthranilic acids can involve protecting an aniline derivative via acylation, followed by controlled halogenation and subsequent carbonylation to form the carboxylic acid. google.com The directing effects of substituents are critical; for instance, in the synthesis of 4-bromo-3-nitrobenzoic acid, the nitration is performed on 4-bromobenzoic acid because the bromine and carboxylic acid groups direct the incoming nitro group to the desired position. quora.comquora.com

Explorations into Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of complex molecules like halogenated anilines and benzoic acids.

A key area of focus is the use of environmentally benign solvents. Water is an ideal green solvent, and methodologies have been developed for the efficient reduction of nitro groups using Pd/C in aqueous micellar solutions. researchgate.netnih.gov This approach not only avoids volatile organic solvents but can also enhance reaction rates and allow for catalyst recycling. researchgate.net

Another green strategy involves replacing hazardous reagents with safer alternatives. In transfer hydrogenation, toxic and flammable hydrogen gas can be replaced by hydrogen donors like ammonium formate or hydrazine hydrate, which are easier to handle. tandfonline.comresearchgate.net These methods, when paired with a recyclable catalyst like Pd/C, offer a highly efficient and greener route to aromatic amines. tandfonline.comresearchgate.net Furthermore, research into novel catalytic systems, such as iron-catalyzed amination, can provide pathways that are more sustainable than traditional methods. nih.gov

Scalability and Industrial Process Development for Analogous Compounds

The transition of a synthetic route from a laboratory scale to an industrial process involves overcoming numerous challenges related to cost, safety, and efficiency. Halogenated benzoic acids and their derivatives are important intermediates for pharmaceuticals and other specialty chemicals, making their scalable synthesis a topic of significant interest. googleapis.com

Industrial production of anthranilic acid, for example, is achieved through a multi-step process starting from phthalic anhydride, which undergoes amination and then a Hofmann rearrangement. wikipedia.org Patents for the preparation of other halogenated benzoic acids describe processes designed with economic and ecological advantages, such as employing simple reaction steps and using reagents that can be recycled. googleapis.com A process for preparing anthranilic acids may involve acylating an aniline derivative, followed by halogenation and carbonylation, with reaction conditions such as temperature (from 10°C to 200°C) and pressure being critical parameters for optimization. google.com

Modern process development often explores continuous flow chemistry to improve safety and efficiency. The synthesis of halogenated benzoic acids has been demonstrated in flow reactors, which can offer better control over reaction parameters and facilitate safer handling of reactive intermediates compared to batch processes.

Chemical Reactivity and Mechanistic Transformations of 4 Amino 3 Bromo 2 Chlorobenzoic Acid

Aromatic Substitution Reactions

Aromatic substitution reactions on the 4-amino-3-bromo-2-chlorobenzoic acid ring can proceed via either nucleophilic or electrophilic pathways, with the outcome determined by the nature of the attacking reagent and the combined directing effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, typically a halide, by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.comlibretexts.org

In this compound, the carboxylic acid (-COOH) group is electron-withdrawing, while the amino (-NH2) group is electron-donating. The -COOH group at C-1 deactivates the ring towards nucleophilic attack, but its ortho-relationship to the chlorine atom at C-2 provides activation at that specific position. Conversely, the powerful electron-donating -NH2 group at C-4 strongly disfavors the formation of the carbanionic intermediate required for SNAr.

The relative reactivity of the two halogen substituents as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend of C-X bond strength. masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Based on this, the chlorine atom would be a better leaving group than the bromine atom.

Considering these factors, nucleophilic substitution is predicted to occur preferentially at the C-2 position, replacing the chlorine atom. The reaction is challenging due to the counteracting influence of the amino group but is made more feasible by the ortho-carboxylic acid group.

| Nucleophile | Strong nucleophiles are required (e.g., RO⁻, R₂N⁻) | Reaction proceeds only with potent nucleophilic reagents. libretexts.org |

Electrophilic aromatic substitution (EAS) is driven by the attack of an electrophile on the electron-rich benzene (B151609) ring. lumenlearning.com The reaction rate and regioselectivity are controlled by the existing substituents. Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the rate and direct to the meta position (with the exception of halogens, which are deactivating but ortho/para directing). latech.edulibretexts.org

In this compound, the directing effects are as follows:

-NH2 (Amino): Strongly activating, ortho/para director.

-Br (Bromo): Deactivating, ortho/para director.

-Cl (Chloro): Deactivating, ortho/para director.

-COOH (Carboxylic Acid): Strongly deactivating, meta director.

When there is a conflict between directing effects, the most powerful activating group dictates the position of substitution. mnstate.edu In this molecule, the amino group is by far the strongest activator. It directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the carboxylic acid group. One ortho position is blocked by the bromine atom at C-3. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C-5 position, which is ortho to the amino group and meta to both the carboxylic acid and the bromine atom. Steric hindrance between the incoming electrophile and the adjacent amino and chloro groups could influence the reaction rate but is unlikely to change the primary site of reaction. mnstate.edu

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome |

|---|---|---|---|---|

| -NH2 | C-4 | Strongly Activating | Ortho, Para | Directs substitution to C-3 (blocked) and C-5. |

| -Br | C-3 | Deactivating | Ortho, Para | Directs to C-2 (blocked) and C-4 (blocked). |

| -Cl | C-2 | Deactivating | Ortho, Para | Directs to C-1 (blocked) and C-3 (blocked). |

| -COOH | C-1 | Strongly Deactivating | Meta | Directs to C-3 (blocked) and C-5. |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups on this compound can undergo selective oxidation or reduction under specific conditions.

The primary amino group is susceptible to oxidation. openaccessjournals.com While direct oxidation of an aromatic amine to a nitro group is often difficult and can lead to polymerization or complex mixtures, a more controlled and synthetically useful transformation is diazotization. reddit.comresearchgate.net Treatment of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺).

This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of substituents in Sandmeyer or related reactions, effectively serving as a two-step oxidation and substitution of the amino group. researchgate.net

The bromine and chlorine atoms on the aromatic ring can be removed through reductive dehalogenation. This is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using metal-acid systems. msu.edu

Due to the difference in bond energies (C-Cl > C-Br), the carbon-bromine bond is weaker and generally more reactive than the carbon-chlorine bond. This difference allows for the potential for selective reduction. Under carefully controlled conditions, it is often possible to selectively reduce the aryl bromide in the presence of an aryl chloride. Therefore, the bromine atom at C-3 would likely be removed preferentially over the chlorine atom at C-2.

Cross-Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. wikipedia.org The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen, following the general trend: I > Br > Cl >> F.

For this compound, the C-Br bond at position 3 is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the C-Cl bond at position 2. This reactivity difference allows for highly selective functionalization at the C-3 position. By choosing appropriate reaction conditions (e.g., catalyst, ligand, temperature), one could introduce a variety of aryl, alkyl, or amino groups at the site of the bromine atom while leaving the chlorine atom intact for potential subsequent transformations.

Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

| Position | Halogen | Relative Bond Strength | Predicted Reactivity | Potential Reactions |

|---|---|---|---|---|

| C-3 | Bromine | Weaker | Higher | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc. |

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. youtube.com The reaction typically involves an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

For a substrate like this compound, the presence of two different halogen atoms (bromo and chloro) raises the question of chemoselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step. Therefore, it is anticipated that Suzuki-Miyaura coupling would preferentially occur at the C-Br bond.

While specific studies on this compound are scarce, research on similarly substituted compounds, such as 2,4-dibromobenzoic acid, has demonstrated that regioselective Suzuki-Miyaura coupling can be achieved. For instance, the use of phosphine-free conditions with a Pd2(dba)3 catalyst has been shown to favor ortho-selective cross-coupling. researchgate.net The presence of the amino and chloro substituents on the target molecule would further modulate the electronic and steric environment of the reaction center, potentially influencing catalyst and ligand choice for optimal reactivity and selectivity. Computational studies on related systems have been employed to understand the subtle electronic and steric factors that govern site selectivity in polyhalogenated substrates. nih.govethz.chresearchgate.net

A general representation of the expected Suzuki-Miyaura reaction is shown below:

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound (Please note: This table is illustrative and based on general principles, as specific experimental data for this compound is not readily available in the cited literature.)

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Ligand | Base | Solvent | Product (Expected) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 4-Amino-2-chloro-3-phenylbenzoic acid |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 4-Amino-2-chloro-3-(4-methoxyphenyl)benzoic acid |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 4-Amino-2-chloro-3-(3-thienyl)benzoic acid |

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed and metal-catalyzed cross-coupling reactions could potentially be applied to this compound. These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Heck Reaction: This reaction couples the aryl halide with an alkene. nih.gov It is expected that the C-Br bond would be the primary site of reaction.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. google.comresearchgate.netresearchgate.netnih.gov The reactivity preference would again be for the C-Br bond over the C-Cl bond. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl halide and an amine. nih.govdoi.orggoogle.comchemicalbook.com Given that the starting material already contains an amino group, this reaction would likely be used for further derivatization at the C-Br position with a different amine, or potentially intramolecularly to form heterocyclic structures.

In addition to palladium, other transition metals like nickel are also effective catalysts for cross-coupling reactions and can sometimes offer different reactivity profiles or be more cost-effective. researchgate.net For instance, a patent describes the use of a copper(I) iodide catalyst with L-proline and a diamine ligand for the coupling of 2-bromo-3-chlorobenzoic acid with 1H-pyrazole, highlighting the utility of other metal systems for related substrates.

Functional Group Interconversions (FGIs) and Derivatization Strategies

The functional groups present on this compound (amino, bromo, chloro, and carboxylic acid) are all amenable to a variety of interconversions and derivatizations, making it a potentially valuable scaffold in medicinal chemistry and materials science. ethz.ch

Amino Group (-NH₂): The amino group can be acylated, sulfonated, or alkylated. For example, it can be converted to an amide, which may serve as a directing group in subsequent C-H activation reactions. bldpharm.com Diazotization of the amino group to form a diazonium salt would open up a wide range of substitution reactions, including Sandmeyer-type reactions to introduce other functionalities.

Carboxylic Acid Group (-COOH): The carboxylic acid can be converted to esters, amides, or acid chlorides. Esterification or amidation is a common step in the synthesis of pharmaceuticals to modulate the pharmacokinetic properties of a molecule. colab.ws For instance, a patent details the synthesis of 2-ethoxy-4-amino-5-chlorobenzoic acid from p-aminosalicylic acid, involving acetylation, etherification, chlorination, and hydrolysis steps, showcasing a series of FGIs on a related scaffold.

Halogen Atoms (-Br, -Cl): As discussed in the context of coupling reactions, the bromo and chloro substituents are handles for the introduction of new carbon or heteroatom substituents. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and selective functionalization.

The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established field, and this compound could potentially serve as a precursor for novel, highly substituted benzoxazinone (B8607429) structures. nih.gov

Table 2: Potential Derivatization Reactions of this compound (Please note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not readily available in the cited literature.)

| Functional Group | Reagent(s) | Reaction Type | Potential Product |

| Amino (-NH₂) | Acetyl chloride | Acylation | 4-Acetamido-3-bromo-2-chlorobenzoic acid |

| Amino (-NH₂) | NaNO₂, H₂SO₄; CuCN | Sandmeyer Reaction | 4-Cyano-3-bromo-2-chlorobenzoic acid |

| Carboxylic Acid (-COOH) | SOCl₂, Methanol (B129727) | Esterification | Methyl 4-amino-3-bromo-2-chlorobenzoate |

| Carboxylic Acid (-COOH) | H₂N-R, EDC, HOBt | Amidation | 4-Amino-3-bromo-2-chloro-N-R-benzamide |

| Bromo (-Br) | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | 4-Amino-2-chloro-3-(phenylethynyl)benzoic acid |

Detailed Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic investigations for reactions involving this compound are not specifically reported in the available literature. However, the general mechanisms of palladium-catalyzed cross-coupling reactions are well-established. youtube.comnih.gov

For the Suzuki-Miyaura reaction, the catalytic cycle is generally accepted to proceed via:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the substrate. The rate and selectivity of this step are influenced by the electron density and steric hindrance at the reaction site. The electron-donating amino group and the electron-withdrawing chloro and carboxyl groups will have competing effects on the electron density of the aromatic ring, which in turn affects the oxidative addition step.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step often requires the presence of a base to activate the boronic acid.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of multiple functional groups on this compound could lead to catalyst inhibition or side reactions. For example, the amino and carboxylic acid groups can coordinate to the palladium center, potentially interfering with the catalytic cycle. The choice of ligand on the palladium catalyst is crucial to modulate its reactivity and stability and to prevent such undesired interactions. nih.gov Mechanistic studies on related polysubstituted anilines and benzoic acids often employ techniques such as reaction kinetics, in-situ spectroscopy, and computational modeling (DFT) to elucidate the roles of the catalyst, ligands, and substrates in the catalytic cycle. researchgate.netnih.gov

Derivatization and Molecular Modification of 4 Amino 3 Bromo 2 Chlorobenzoic Acid

Synthesis of Ester Derivatives and their Reactivity Profiles

The carboxylic acid group of 4-amino-3-bromo-2-chlorobenzoic acid is a prime site for modification, most commonly through esterification. This transformation is not only a routine derivatization but also serves as a strategic protecting group step to prevent the acidic proton from interfering with subsequent reactions.

Standard acid-catalyzed esterification, such as the Fischer-Speier method, can be employed. This typically involves refluxing the benzoic acid derivative in an excess of the desired alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong mineral acid like sulfuric acid or hydrochloric acid. Another effective method is the use of alkylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate, to yield the corresponding methyl ester.

The resulting esters, for instance, methyl 4-amino-3-bromo-2-chlorobenzoate, exhibit typical ester reactivity. They can undergo hydrolysis back to the parent carboxylic acid under either acidic or basic conditions, a reaction often used for deprotection. For example, saponification using aqueous sodium hydroxide in methanol can efficiently cleave the ester bond. Furthermore, the ester functionality can be converted into other derivatives; for example, it can react with hydrazines to form hydrazides, which are valuable intermediates in heterocyclic synthesis.

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Catalytic Acid (e.g., H₂SO₄) | Reflux | Alkyl 4-amino-3-bromo-2-chlorobenzoate |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Stirring in a polar aprotic solvent (e.g., DMF) | Alkyl 4-amino-3-bromo-2-chlorobenzoate |

Amide and Amine Derivatives through Amino Group Functionalization

The amino group at the C-4 position offers a rich platform for derivatization, allowing for the synthesis of a wide array of amide and N-substituted amine derivatives. These modifications can significantly alter the electronic and steric properties of the molecule.

Amide Formation: The amino group can readily react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form N-acyl derivatives. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Amine Functionalization: The primary amino group can be converted into secondary or tertiary amines through several methods. One common approach is reductive amination. acs.orgacs.org This involves the initial reaction of the amino group with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ, typically using a mild reducing agent like sodium borohydride, to yield the corresponding N-alkylated or N-benzylated amine. acs.orgacs.org This method is highly versatile, as a wide variety of aldehydes and ketones can be used to introduce diverse substituents. acs.org

Alternatively, direct N-alkylation can be achieved using alkyl halides, although this method risks over-alkylation, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl), Base | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine |

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine |

Strategic Introduction of Diverse Chemical Moieties onto the Aromatic Ring

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

The substituents on the ring exhibit competing effects:

Amino (-NH₂) group: A powerful activating group and is ortho-, para-directing.

Carboxylic acid (-COOH) group: A meta-directing and deactivating group.

Halogens (-Br, -Cl) : Deactivating yet ortho-, para-directing.

In this polysubstituted system, the potent activating and directing effect of the amino group at C-4 dominates. It strongly directs incoming electrophiles to the positions ortho to it, which are C-3 and C-5. Since the C-3 position is already occupied by a bromine atom, electrophilic substitution is highly likely to occur at the C-5 position. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), further halogenation (e.g., with Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) would be expected to yield the corresponding 5-substituted derivative, such as 4-amino-3-bromo-5-chloro-2-(nitro)benzoic acid. nih.gov

Regioselective Functionalization of Bromine and Chlorine Atoms

The presence of two different halogen atoms allows for regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to this selectivity.

In palladium-catalyzed reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination, the C-Br bond is generally more reactive than the C-Cl bond. wesleyan.edunih.gov This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. Consequently, it is possible to selectively replace the bromine atom at the C-3 position while leaving the chlorine atom at the C-2 position intact by carefully controlling the reaction conditions.

Conversely, certain copper-catalyzed reactions have shown a remarkable regioselectivity for halogens positioned ortho to a carboxylic acid group. nih.govnih.gov This "ortho-carboxylate effect" can be exploited to preferentially substitute the chlorine atom at the C-2 position. For example, a copper-catalyzed amination could potentially replace the C-2 chlorine with an amine, leaving the C-3 bromine untouched. nih.govnih.govsemanticscholar.org This orthogonal reactivity provides a powerful tool for the stepwise and regioselective construction of complex molecules from the this compound scaffold.

| Reaction Type | Catalyst System | More Reactive Site | Rationale |

|---|---|---|---|

| Suzuki, Heck, Buchwald-Hartwig | Palladium-based | C-3 (Bromine) | Lower C-Br bond dissociation energy facilitates oxidative addition. wesleyan.edunih.gov |

| Ullmann-type Amination | Copper-based | C-2 (Chlorine) | Potential directing effect from the ortho-carboxylate group. nih.govnih.gov |

Stereochemical Considerations in the Design and Synthesis of Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, stereochemistry can be introduced into its derivatives through various synthetic modifications, leading to chiral molecules that may exist as enantiomers or diastereomers.

One primary route to chirality is the introduction of a stereocenter. This can be achieved, for example, by reacting the amino group with a chiral carboxylic acid to form a diastereomeric amide, or through an asymmetric reaction that modifies a substituent.

A more subtle but significant form of stereochemistry that can arise is atropisomerism . wikipedia.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond. wikipedia.org Given the sterically crowded nature of the this compound core, particularly with substituents at the C-2 and C-3 positions, the introduction of bulky groups can create a significant energy barrier to rotation. For instance, N-acylation or N-arylation of the amino group with a large substituent, or esterification of the carboxylic acid with a bulky alcohol, could restrict rotation around the C-aryl to N-acyl bond or the C-aryl to C-carbonyl bond, respectively. If the energy barrier is high enough (typically > ~22 kcal/mol), stable, isolable atropisomeric enantiomers or diastereomers can result. wikipedia.orgsemanticscholar.org The design and synthesis of such atropisomeric derivatives are of growing interest in medicinal chemistry, as the fixed conformation can lead to enhanced biological activity and selectivity. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 3 Bromo 2 Chlorobenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

No single-crystal X-ray diffraction data has been found for 4-Amino-3-bromo-2-chlorobenzoic acid in the searched resources. This analysis is crucial for the definitive determination of its solid-state structure.

Determination of Molecular Geometry and Conformation

Without SC-XRD data, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry and conformation of this compound in the crystalline state cannot be reported.

Elucidation of Intermolecular Interactions and Crystal Lattices

Information regarding the intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, is unavailable. Consequently, the crystal packing, supramolecular assemblies, and lattice parameters for this compound cannot be described. For the related compound, 4-Amino-3-bromobenzoic acid, studies have revealed dimerization through O—H⋯O hydrogen bonds involving the carboxyl groups, with these dimers forming extended polymeric structures.

Characterization of Polymorphic Forms

There is no information available regarding the existence of polymorphic forms for this compound. The study of polymorphism requires crystallographic analysis of different crystal forms of the same compound, which has not been reported.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

No powder X-ray diffraction patterns for this compound are available in the public domain. PXRD is essential for phase identification, purity assessment of bulk crystalline samples, and comparison with simulated patterns from single-crystal data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Published Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound could not be located.

¹H-NMR Chemical Shift Analysis for Proton Environment Elucidation

Specific ¹H-NMR chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and amine protons of this compound are not available. This information is fundamental for confirming the proton environment within the molecule's structure.

¹³C-NMR for Carbon Skeleton Structural Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is an essential tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its electronic environment. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one carboxyl carbon.

The positions of these signals are influenced by the electron-donating or electron-withdrawing nature of the substituents (-NH₂, -Br, -Cl, -COOH). The carboxyl carbon (-COOH) is typically the most deshielded, appearing furthest downfield (165-185 ppm). The aromatic carbons are influenced by the interplay of the substituents. The amino group (-NH₂) is a strong activating group and generally shields the carbons it is attached to (C4) and those at the ortho (C3, C5) and para positions. Conversely, the halogens (-Br, -Cl) and the carboxylic acid group are deactivating, deshielding the carbons to which they are bonded.

Based on these principles, a predicted assignment of the ¹³C-NMR chemical shifts for this compound is presented below.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects and data from analogous compounds. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 167 - 172 | The carboxyl carbon is highly deshielded due to the electronegativity of the attached oxygen atoms. |

| C1 | 130 - 135 | Attached to the electron-withdrawing carboxyl group. |

| C2 | 133 - 138 | Deshielded by the directly attached electronegative chlorine atom. |

| C3 | 110 - 115 | Influenced by the attached bromine atom and the ortho-position to the strong electron-donating amino group. |

| C4 | 145 - 150 | Strongly deshielded due to direct attachment to the nitrogen of the amino group. |

| C5 | 115 - 120 | Shielded by the ortho-position to the amino group, but deshielded by the meta-position to the carboxyl and chloro groups. |

| C6 | 128 - 133 | Influenced by its ortho-position to the carboxyl group and meta-position to the amino group. |

Application of Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for determining the connectivity of atoms within a molecule by correlating signals from a ¹H spectrum with each other or with signals from a ¹³C spectrum.

For this compound, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. In this molecule, a cross-peak would be expected between the signals for the two aromatic protons, H5 and H6, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. It would definitively link the ¹H signal for H5 to the ¹³C signal for C5, and the H6 signal to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for assigning quaternary (non-protonated) carbons. For instance, the H6 proton would be expected to show correlations to C1, C2, and C4, while the H5 proton would show correlations to C1, C3, and C4. The protons of the amino group (-NH₂) could also show correlations to C3 and C5, confirming their position.

Together, these 2D techniques provide an unambiguous map of the molecular structure, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. ijtsrd.com The analysis of substituted benzoic acids using these techniques is well-established. nih.govnih.govresearchgate.net

For this compound, the spectra would be dominated by characteristic vibrations of the carboxylic acid, amino, and substituted benzene ring moieties.

Key Expected Vibrational Modes:

Carboxylic Acid Group:

A broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, arising from the hydrogen-bonded dimer structure common in solid-state carboxylic acids. core.ac.uk

A strong C=O (carbonyl) stretching vibration would appear around 1680-1710 cm⁻¹ in the FT-IR spectrum. core.ac.uk

The C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 920-960 cm⁻¹ regions, respectively. core.ac.uk

Amino Group:

Two distinct N-H stretching bands, corresponding to the symmetric and asymmetric vibrations, are expected in the 3300-3500 cm⁻¹ region.

An N-H scissoring (bending) vibration would likely be observed around 1600-1650 cm⁻¹.

Aromatic Ring:

C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

The substitution pattern influences the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can be diagnostic.

Halogen Groups:

The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

The C-Br stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ region.

Table 2: Expected Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR, FT-Raman |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C=O Stretch | 1680 - 1710 | FT-IR, FT-Raman |

| N-H Bend | 1600 - 1650 | FT-IR |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, FT-Raman |

| C-O Stretch / O-H Bend | 1210 - 1320 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

| C-Br Stretch | 500 - 600 | FT-IR, FT-Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural information from fragmentation patterns. libretexts.org

Molecular Ion Peak: The molecular formula for this compound is C₇H₅BrClNO₂. The presence of both chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. This will appear as a cluster of peaks, with the most prominent being [M]⁺, [M+2]⁺, and [M+4]⁺, whose relative intensities can confirm the presence of one chlorine and one bromine atom. The calculated monoisotopic mass is approximately 248.92 g/mol .

Fragmentation Pathway: Upon ionization, the molecular ion can undergo fragmentation. For aromatic carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺

Loss of water (-H₂O): [M - 18]⁺, particularly if an ortho-effect is possible.

Loss of a carboxyl group (-COOH): [M - 45]⁺

Decarboxylation (-CO₂): [M - 44]⁺

For halogenated aromatic compounds, the loss of the halogen atom as a radical is a common fragmentation step. youtube.com Given the presence of both Br and Cl, fragments corresponding to [M - Br]⁺ and [M - Cl]⁺ could be observed. The fragmentation of aminobenzoic acids can also involve the loss of ammonia or related fragments. nih.gov

A plausible fragmentation scheme would involve initial loss of a small molecule like H₂O or COOH, followed by cleavage of the C-Br or C-Cl bonds from the resulting fragment ions.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Expected m/z (approximate) |

| [M]⁺ | Molecular Ion | 249, 251, 253 |

| [M - OH]⁺ | Loss of hydroxyl radical from COOH | 232, 234, 236 |

| [M - COOH]⁺ | Loss of carboxyl radical | 204, 206, 208 |

| [M - Br]⁺ | Loss of bromine radical | 170, 172 |

| [M - COOH - Cl]⁺ | Loss of COOH then chlorine radical | 169, 171 |

Structure Property Relationships and Rational Design Principles

Influence of Halogen Substituents (Bromine and Chlorine) on Aromatic Ring Reactivity and Electronic Properties

The bromine and chlorine atoms attached to the aromatic ring of 4-Amino-3-bromo-2-chlorobenzoic acid significantly modulate its electronic characteristics and reactivity. Both halogens exert a dual electronic influence on the benzene (B151609) ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

The inductive effect stems from the high electronegativity of bromine and chlorine, which pulls electron density away from the aromatic ring through the sigma bond network. This effect generally deactivates the ring towards electrophilic aromatic substitution. Conversely, the resonance effect involves the donation of lone pair electrons from the halogens to the pi-system of the ring, which tends to activate the ortho and para positions.

The combined electron-withdrawing nature of the bromine and chlorine atoms also influences the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate group, they stabilize the conjugate base, thereby increasing the acidity of the benzoic acid derivative.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Bromine | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| Chlorine | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

Role of the Amino Group in Directed Molecular Interactions and Hydrogen Bonding

The amino group (-NH2) at the 4-position plays a pivotal role in establishing directed molecular interactions, primarily through hydrogen bonding. As a hydrogen bond donor, the N-H bonds of the amino group can interact with electronegative atoms such as oxygen or nitrogen on neighboring molecules. Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

These hydrogen bonding capabilities are fundamental to the crystal packing and supramolecular assembly of this compound. In the solid state, it is expected to form extensive networks of intermolecular hydrogen bonds. For instance, in the closely related compound, 4-Amino-3-bromobenzoic acid, X-ray crystallography has revealed the formation of dimers through O-H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are further linked into polymeric chains by N-H···O and N-H···Br hydrogen bonds. nih.govresearchgate.net It is highly probable that this compound exhibits similar hydrogen bonding motifs, with the potential for additional N-H···Cl interactions.

The amino group also exerts a strong electronic influence on the aromatic ring. It is a powerful activating group due to its significant electron-donating resonance effect (+R), which donates electron density to the aromatic ring, particularly at the ortho and para positions. This activating effect can counteract the deactivating effects of the halogen substituents to some extent.

| Interaction Type | Donor | Acceptor |

|---|---|---|

| O-H···O | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |

| N-H···O | Amino Group (-NH2) | Carboxylic Acid (-COOH) |

| N-H···Br | Amino Group (-NH2) | Bromine (-Br) |

| N-H···Cl | Amino Group (-NH2) | Chlorine (-Cl) |

Steric and Electronic Effects on Reaction Regioselectivity and Pathway Control

The regioselectivity of chemical reactions involving this compound is governed by a complex interplay of the steric and electronic effects of all three substituents. The amino group, being a strong activating and ortho-, para-directing group, will have a dominant influence on electrophilic aromatic substitution reactions. However, the positions ortho and para to the amino group are already substituted by the bromo and chloro atoms and the carboxylic acid group.

Steric hindrance will also play a significant role. The presence of substituents ortho to each other (the 2-chloro and 3-bromo groups, and the 3-bromo and 4-amino groups) creates a crowded environment that can hinder the approach of reactants to certain positions on the ring. For example, the positions adjacent to the existing bulky substituents may be sterically inaccessible to large incoming groups. This steric crowding is a manifestation of the "ortho effect," which can influence both the reactivity and acidity of the molecule. vedantu.comlibretexts.org

Predictive Models for Targeted Chemical Transformations and Material Design

Predicting the outcome of chemical transformations and designing materials with desired properties based on the structure of this compound can be approached using computational predictive models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools in this regard.

These models correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively. For a molecule like this compound, descriptors such as Hammett substituent constants (σ), which quantify the electronic effects of the substituents, can be used. While specific Hammett constants for the combined 3-bromo-2-chloro-4-amino substitution pattern may not be readily available, they can be estimated from the values of the individual substituents.

Modern computational chemistry methods, such as Density Functional Theory (DFT), can provide more detailed insights. DFT calculations can be used to determine the electron density distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential of the molecule. This information can help in predicting the most likely sites for electrophilic or nucleophilic attack, thus aiding in the prediction of reaction regioselectivity. semanticscholar.org For instance, models like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitutions with a high degree of accuracy. d-nb.infonih.gov

Design Principles for Modulating Molecular Behavior and Properties

The principles of rational design can be applied to this compound to modulate its molecular behavior and properties for specific applications. The substituents on the aromatic ring offer multiple points for modification.

Controlling Intermolecular Interactions: The hydrogen bonding capabilities of the molecule are primarily dictated by the amino and carboxylic acid groups. Modification or protection of these groups would significantly alter the supramolecular assembly and, consequently, the material's properties such as solubility and crystal packing.

Directing Reactivity: The regioselectivity of further reactions can be controlled by leveraging the existing directing effects of the substituents. For instance, under conditions that favor electrophilic aromatic substitution, the remaining unsubstituted positions on the ring will be the targets, with the outcome influenced by the combined electronic and steric effects of the current substituents.

Bioisosteric Replacement: In the context of medicinal chemistry, the bromine and chlorine atoms could be replaced with other groups of similar size and electronic properties (bioisosteres) to optimize biological activity while maintaining or improving other properties like metabolic stability. rsc.org

By systematically applying these design principles, new derivatives of this compound can be rationally designed to exhibit tailored properties for applications in areas such as materials science, medicinal chemistry, and organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Crucial Intermediate in Complex Molecule Synthesis

4-Amino-3-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of elaborate organic molecules. The presence of multiple, distinct functional groups allows for a variety of chemical reactions, such as substitution and coupling reactions. The amino group, for instance, provides a reactive site for acylation or the formation of amide bonds, while the halogen atoms can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This multifunctionality enables chemists to build complex molecular architectures in a controlled, stepwise manner.

Building Block for Pharmaceutical Intermediates, notably SGLT-2 Inhibitors

In the pharmaceutical sector, substituted benzoic acids are critical starting materials for a wide range of therapeutic agents. While a related compound, 4-Amino-3-bromobenzoic acid, has been identified as an intermediate in the synthesis of sulfonamides and benzothiazines, the broader class of halogenated benzoic acids is particularly noteworthy for its role in modern antidiabetic drugs. nih.govresearchgate.net Specifically, compounds like 5-bromo-2-chlorobenzoic acid are documented starting materials for synthesizing the diarylmethane core of Sodium-glucose cotransporter 2 (SGLT-2) inhibitors, such as Dapagliflozin. nih.govnewdrugapprovals.org SGLT-2 inhibitors are a class of medications used to treat type 2 diabetes. nih.gov The structural framework of this compound makes it an exemplary building block for creating the complex heterocyclic C-aryl glucoside structures characteristic of these inhibitors. nih.govnih.gov

| Application Area | Target Molecules/Classes | Significance |

| Pharmaceuticals | SGLT-2 Inhibitors | Building block for the diarylmethane core of modern antidiabetic drugs. nih.govnewdrugapprovals.org |

| Sulfonamides | Precursor for antibacterial agents (based on related structures). nih.govresearchgate.net | |

| Benzothiazines | Intermediate for a class of compounds with diverse biological activities. nih.govresearchgate.net |

Development of Agrochemicals and Functional Compounds

The utility of this compound and its close analogs extends to the agrochemical industry. These compounds serve as intermediates in the formulation of herbicides and pesticides. The specific substitution pattern on the aromatic ring is crucial for creating active ingredients that can selectively target biological pathways in weeds or pests, thereby enhancing crop protection and yield.

Synthesis of Specialized Dyes and Pigments with Enhanced Properties

Substituted aromatic acids are foundational in the production of dyes and pigments. The molecular structure of this compound can contribute to the chromophore system of a dye molecule, influencing its color and light-absorbing properties. A related derivative, 3-Bromo-6-(carboxymethylamino)-2-chlorobenzoic acid, is listed as an intermediate for synthetic dyes. dyestuffintermediates.com The incorporation of halogen atoms like bromine and chlorine into dye structures can enhance properties such as lightfastness, thermal stability, and resistance to chemical degradation. This makes them suitable for creating specialized pigments for applications that may require enhanced durability, such as UV protection in coatings and textiles. Historically, similar bromo-aromatic structures are found in valuable pigments like Tyrian purple (6,6′-dibromoindigo). researchgate.net

Contribution to Advanced Materials Development

In materials science, this compound is a valuable monomer for the synthesis of advanced polymers. The carboxylic acid and amino groups can participate in polymerization reactions to form polyesters or polyamides. The inclusion of this aromatic, halogen-rich unit into a polymer backbone can impart desirable properties such as increased thermal stability, flame retardancy, and modified optical characteristics. These specialized polymers have potential applications in creating materials for controlled-release systems, where the polymer matrix is designed to release an active substance at a specific rate.

Catalytic Applications in Organic Transformations

The functional groups on this compound make it a prime substrate for transition-metal-catalyzed reactions, particularly those involving palladium. chemicalbook.com While the compound itself is not typically used as a catalyst, it is well-suited for palladium-catalyzed C-H activation and cross-coupling reactions. oup.combeilstein-journals.orgnih.gov These advanced synthetic methods allow for the direct functionalization of the aromatic ring, enabling the efficient construction of complex molecules. For instance, the bromine and chlorine atoms can serve as leaving groups in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the precise introduction of new functional groups. The amino group can also act as a directing group, guiding the regioselective functionalization of a C-H bond at a specific position on the molecule. acs.org

| Research Area | Synthetic Method | Role of Compound | Potential Outcome |

| Organic Synthesis | Palladium-Catalyzed Cross-Coupling | Substrate | Formation of new C-C or C-N bonds. |

| Functionalization | Directed C-H Activation | Substrate (with amino directing group) | Regioselective addition of new functional groups. acs.org |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-bromo-2-chlorobenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis typically involves sequential halogenation and amination of a benzoic acid precursor. For example:

Bromination: Introduce bromine at the meta position using electrophilic substitution (e.g., Br₂/FeBr₃) .

Chlorination: Direct chlorination via Friedel-Crafts or using chlorinating agents like SOCl₂ .

Amination: Reduce a nitro group (if present) or employ Buchwald-Hartwig coupling for amino group introduction .

Optimization: Control temperature (e.g., 0–5°C for bromination to avoid di-substitution), use catalysts like Pd for amination, and monitor purity via HPLC.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for Br/Cl proximity) .

- X-ray Crystallography: Resolve crystal structure using SHELX software for refinement. For example, SHELXL refines hydrogen-bonding networks and unit cell parameters (see Table 1 for typical parameters) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected: ~264.48 g/mol).

Table 1: Example Crystallographic Parameters (from analogous compounds)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=7.21, b=9.45 | |

| Hydrogen Bonds | R₂²(8) motifs |

Q. How can solubility challenges in polar solvents be addressed during experimental design?

- Methodological Answer:

- Co-solvent Systems: Use DMSO:water mixtures (e.g., 70:30 v/v) to enhance dissolution .

- pH Adjustment: Deprotonate the carboxylic acid group using NaOH (pH >5) to increase aqueous solubility .

- Sonication: Apply ultrasonic agitation for 10–15 minutes to disperse aggregates .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and theoretical NMR chemical shifts in halogenated benzoic acid derivatives?

- Methodological Answer:

- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled analogs to track electronic effects of halogens .

- Computational Modeling: Use DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to simulate shifts. Compare with experimental data to identify steric/electronic discrepancies .

- Solvent Effects: Account for solvent polarity in simulations (e.g., PCM model for DMSO) .

Q. What strategies are employed to analyze hydrogen-bonding networks in crystalline this compound?

- Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D, C, or R motifs) using Etter’s formalism. For example, identify chains (C(6)) or rings (R₂²(8)) in the crystal lattice .

- SHELX Refinement: Use SHELXL to model H-bond distances and angles. Validate with Mercury software for 3D visualization .

- Thermal Motion Analysis: Refine ADPs (Atomic Displacement Parameters) to distinguish static vs. dynamic H-bonding .

Q. What computational approaches predict reactivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- DFT Transition State Modeling: Calculate activation energies for Br/Cl substitution using M06-2X/def2-TZVP. Identify favorable pathways (e.g., para vs. meta attack) .

- NBO Analysis: Evaluate charge distribution at reactive sites (e.g., Br’s electrophilicity) to prioritize substitution positions .

- Solvent Modeling: Incorporate COSMO-RS to assess solvent effects on reaction kinetics .

Data Contradiction Analysis

Q. How to interpret conflicting IR spectra indicating unexpected functional groups?

- Methodological Answer:

- Peak Deconvolution: Use software like OPUS to resolve overlapping bands (e.g., COOH vs. NH₂ stretches).

- Controlled Hydrolysis: Test for ester/amide impurities by refluxing in NaOH and re-analyzing .

- Cross-Validation: Compare with X-ray data to confirm bond lengths (e.g., C=O at ~1.21 Å) .

Experimental Design Considerations

Q. What precautions are necessary for handling brominated/chlorinated intermediates during synthesis?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products